1,1'-(5,5'-Diphenyl-3,3',4,4'-tetrahydro-2h,2'h-3,3'-bipyrazole-2,2'-diyl)diethanone
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Overview
Description
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is a complex organic compound featuring a bipyrazole core with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone typically involves the alkylation of a bipyrazole precursor with bromoacetone in a mixture of acetone and water in the presence of sodium bicarbonate . This reaction yields a hygroscopic product that can be further purified and characterized using standard techniques such as NMR and infrared spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and characterization protocols.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’,5,5’-Tetranitro-2H,2’H-3,3’-bipyrazole: A related compound with energetic properties.
1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione: Another compound with a similar structural motif.
Uniqueness
1,1’-(5,5’-Diphenyl-3,3’,4,4’-tetrahydro-2H,2’H-[3,3’-bipyrazole]-2,2’-diyl)diethanone is unique due to its specific bipyrazole core and diphenyl substituents, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
27825-09-8 |
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Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C22H22N4O2/c1-15(27)25-21(13-19(23-25)17-9-5-3-6-10-17)22-14-20(24-26(22)16(2)28)18-11-7-4-8-12-18/h3-12,21-22H,13-14H2,1-2H3 |
InChI Key |
URGLOQXDUSAPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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